molecular formula C17H13Cl2NO3S B259147 3-(3-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID

3-(3-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID

Cat. No.: B259147
M. Wt: 382.3 g/mol
InChI Key: OMXGENZGYLGXLC-UHFFFAOYSA-N
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Description

3-(3-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is characterized by the presence of chlorinated benzoyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an amine in the presence of a suitable catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Substituted aromatic derivatives

Scientific Research Applications

3-(3-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorobenzoyl)-2-phenyl-1,3-thiazolidine-4-carboxylic Acid
  • 3-(3-bromobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid
  • 3-(3-chlorobenzoyl)-2-(2-methylphenyl)-1,3-thiazolidine-4-carboxylic Acid

Uniqueness

3-(3-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of both chlorinated benzoyl and phenyl groups, which impart distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13Cl2NO3S

Molecular Weight

382.3 g/mol

IUPAC Name

3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C17H13Cl2NO3S/c18-11-5-3-4-10(8-11)15(21)20-14(17(22)23)9-24-16(20)12-6-1-2-7-13(12)19/h1-8,14,16H,9H2,(H,22,23)

InChI Key

OMXGENZGYLGXLC-UHFFFAOYSA-N

SMILES

C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl)C(=O)O

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl)C(=O)O

Origin of Product

United States

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